L-Hydroxylysine is a naturally occurring amino acid found in collagen. Collagen is a major protein component in connective tissues throughout the body. Scientific research has investigated the role of L-hydroxylysine in the formation of stable cross-links between collagen molecules. These cross-links are essential for providing strength and stability to connective tissues.
Studies have used L-Hydroxylysine hydrochloride to investigate collagen synthesis and cross-linking in various cell culture models and tissues. This research helps improve our understanding of wound healing, bone development, and age-related changes in connective tissues.PubChem: )
L-Hydroxylysine hydrochloride is a valuable tool for protein chemists studying the structure and function of proteins containing hydroxylysine. By incorporating L-Hydroxylysine hydrochloride into synthetic peptides or proteins, researchers can investigate the specific effects of the hydroxyl group on protein folding, interactions with other molecules, and overall function. Protein Science: )
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is a derivative of lysine and is classified as an amino acid. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This compound features two amino groups, a hydroxyl group, and a carboxylic acid group, making it a versatile building block in biochemical applications. It is often stored under refrigeration to maintain stability and is commonly used in research and industrial settings .
The primary mechanism of action of 5-Hydroxylysine is within the context of collagen structure. The hydroxyl group of 5-Hyp forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network []. This cross-linking is crucial for the strength and functionality of connective tissues.
Research on 5-Hydroxylysine is ongoing to explore its role in various physiological processes. Some potential areas of future investigation include:
The chemical behavior of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride can be characterized by several key reactions:
These reactions highlight the compound's potential for modification and functionalization in synthetic chemistry .
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride exhibits several biological activities:
The synthesis of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride can be achieved through various methods:
The applications of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride are diverse:
Research on the interactions of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride has revealed its potential interactions with various biomolecules:
Several compounds share structural similarities with 2,6-diamino-5-hydroxyhexanoic acid hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Hydroxylysine | C₆H₁₄N₂O₃ | Lacks additional amino group |
L-Lysine | C₆H₁₄N₂O₂ | Standard amino acid without hydroxyl group |
Nε-Acetyl-Lysine | C₈H₁₅N₂O₂ | Acetylated form of lysine |
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is unique due to its combination of two amino groups and a hydroxyl group on a hexanoic chain. This structural arrangement allows for specific interactions and functionalities not present in simpler amino acids or derivatives like lysine or 5-hydroxylysine .
The discovery of 2,6-diamino-5-hydroxyhexanoic acid traces back to pioneering work in amino acid biochemistry during the early 20th century. The compound was first identified in 1921 by Donald Van Slyke as the 5-hydroxylysine form, marking a significant milestone in understanding post-translational modifications of proteins. This discovery emerged from systematic investigations into the amino acid composition of collagen, where researchers observed unusual chemical properties that could not be attributed to the standard twenty amino acids. Van Slyke's work laid the foundation for understanding how specific amino acid modifications contribute to protein structure and function, particularly in extracellular matrix proteins.
The subsequent decades witnessed extensive research into the biosynthetic pathways responsible for hydroxylysine formation. Early biochemical studies revealed that hydroxylysine does not arise from direct incorporation during protein synthesis but rather through post-translational hydroxylation of lysine residues already incorporated into nascent collagen chains. This understanding fundamentally changed the perspective on protein maturation processes and highlighted the importance of enzymatic modifications in determining final protein structure and function.
The development of analytical techniques, particularly high-performance liquid chromatography and mass spectrometry, revolutionized the study of hydroxylysine and its derivatives. These advances enabled researchers to quantify hydroxylysine content in various tissues and to characterize the specific stereoisomers present in biological systems. The identification of multiple hydroxylysine species, including different stereochemical configurations, further expanded the complexity of this amino acid system and its biological implications.
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride belongs to the class of alpha amino acids, specifically categorized as a hydroxylated lysine derivative. The compound's systematic nomenclature reflects its structural features: the presence of two amino groups at positions 2 and 6, a hydroxyl group at position 5, and a carboxylic acid functional group, all contained within a six-carbon chain. The hydrochloride designation indicates the protonated form of the compound, which enhances its stability and water solubility for research applications.
The IUPAC nomenclature for this compound is (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride, emphasizing the specific stereochemical configuration that is most relevant in biological systems. Alternative nomenclature systems include the traditional names hydroxylysine hydrochloride and 5-hydroxy-DL-lysine hydrochloride, which are commonly used in biochemical literature. The compound is also known by various synonyms including erythro-5-hydroxy-L-lysine monohydrochloride and allo-hydroxy-L-lysine, reflecting different stereochemical configurations and historical naming conventions.
Chemical Identifiers | Value |
---|---|
IUPAC Name | (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride |
Molecular Formula | C₆H₁₅ClN₂O₃ |
Molecular Weight | 198.65 g/mol |
CAS Number | 93923-90-1 |
InChI Key | MJXVOTKVFFAZQJ-FHAQVOQBSA-N |
SMILES | Cl.NCC(O)CCC(N)C(O)=O |
The stereochemical complexity of hydroxylysine derivatives necessitates careful attention to nomenclature, as different stereoisomers exhibit distinct biological activities and tissue distributions. The (2S,5R)-configuration, commonly found in collagen, differs significantly from the (2S,5S)-form in terms of enzymatic recognition and biological function. This stereochemical diversity reflects the evolutionary adaptation of specific enzymatic systems to produce hydroxylysine variants with distinct structural and functional properties.
The biochemical significance of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride extends far beyond its role as a simple amino acid derivative, encompassing critical functions in protein structure, cellular signaling, and disease pathology. In collagen biochemistry, hydroxylysine serves as an essential precursor for the formation of covalent cross-links that stabilize collagen fibrils and provide mechanical strength to connective tissues. The hydroxylation of specific lysine residues by lysyl hydroxylase enzymes represents a tightly regulated post-translational modification that directly influences collagen stability, cross-linking patterns, and ultimately tissue mechanical properties.
Recent research has revealed that hydroxylysine modifications extend beyond structural proteins to include diverse cellular targets involved in gene regulation and RNA processing. The enzyme JMJD6, a 2-oxoglutarate-dependent dioxygenase, catalyzes lysine hydroxylation with (5S)-stereochemistry on numerous protein substrates, including transcriptional regulators, RNA splicing factors, and chromatin-associated proteins. These modifications have been shown to regulate protein-protein interactions, subcellular localization, and enzymatic activities, suggesting that hydroxylysine represents a novel form of post-translational regulation comparable to phosphorylation and methylation.
Biological Functions | Enzyme Systems | Target Proteins |
---|---|---|
Collagen Cross-linking | PLOD1, PLOD2, PLOD3 | Type I, II, III Collagen |
Epigenetic Regulation | JMJD6 | Histones H2A, H2B, H3, H4 |
RNA Processing | JMJD6 | U2AF65, BRD4 |
Protein Stability | Multiple | Various ECM proteins |
The pathological significance of hydroxylysine deficiency has been demonstrated in several inherited connective tissue disorders, including Ehlers-Danlos syndrome and osteogenesis imperfecta, where mutations in lysyl hydroxylase genes result in collagen instability and tissue fragility. These conditions highlight the critical importance of proper hydroxylysine formation for normal tissue development and maintenance. Furthermore, altered hydroxylysine patterns have been associated with aging, wound healing, and various disease states, making this amino acid derivative a valuable biomarker for tissue remodeling processes.
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is a hydrochloride salt derivative of the amino acid hydroxylysine, possessing the molecular formula C₆H₁₅ClN₂O₃ and a molecular weight of 198.65 g/mol [1]. The compound carries the Chemical Abstracts Service number 13204-98-3 and the MDL number MFCD00012878 [1]. The structural framework consists of a six-carbon aliphatic chain bearing two amino groups at positions 2 and 6, a hydroxyl group at position 5, and a carboxylic acid functionality at position 1 [2] [3].
The compound exhibits the SMILES notation O=C(O)C(N)CCC(O)CN.[H]Cl, which describes the connectivity pattern of the free base with the associated hydrochloride counterion [1] [3]. The InChI Key MJXVOTKVFFAZQJ-UHFFFAOYNA-N provides a unique identifier for this specific salt form [3]. The molecule contains multiple functional groups that contribute to its chemical behavior, including primary amino groups, a secondary alcohol, and a carboxylic acid moiety [2].
Property | Value |
---|---|
Molecular Formula | C₆H₁₅ClN₂O₃ |
Molecular Weight | 198.65 g/mol |
CAS Number | 13204-98-3 |
MDL Number | MFCD00012878 |
SMILES Code | O=C(O)C(N)CCC(O)CN.[H]Cl |
InChI Key | MJXVOTKVFFAZQJ-UHFFFAOYNA-N |
Melting Point | 225°C (decomposition) |
Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The stereochemistry of 2,6-diamino-5-hydroxyhexanoic acid is characterized by the presence of two chiral centers at positions 2 and 5, giving rise to four possible stereoisomeric configurations [4] [5]. These stereoisomers are distinguished by their specific absolute configurations and exhibit distinct biological and chemical properties [6] [7].
The (2S,5R)-5-hydroxylysine stereoisomer, also known as erythro-5-hydroxy-L-lysine, represents the most biologically significant form of hydroxylysine [8] [9]. This stereoisomer carries the CAS number 1190-94-9 and exhibits the systematic name (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid [9]. The compound is naturally occurring and represents the predominant form found in collagen proteins [6] [10].
The (2S,5R) configuration is characterized by the S-configuration at the alpha-carbon (position 2) and the R-configuration at the hydroxyl-bearing carbon (position 5) [8] [7]. This specific stereochemical arrangement is crucial for the compound's biological function and is recognized by specific enzymatic systems, particularly lysyl hydroxylases that catalyze its formation from lysine residues [11] [10].
The (2S,5S)-5-hydroxylysine stereoisomer, commonly referred to as allo-hydroxy-L-lysine or threo-5-hydroxy-L-lysine, represents an alternative configuration with the CAS number 18899-29-1 [5] [12]. This isomer maintains the S-configuration at position 2 while exhibiting the S-configuration at position 5, resulting in a threo stereochemical relationship [5].
The allo-hydroxy-L-lysine form is characterized by its distinct three-dimensional structure, which influences its interaction with biological systems and its chemical reactivity [5] [12]. While less abundant than the (2S,5R) form in natural systems, this stereoisomer has been identified in specific collagen types and represents an important synthetic target for research applications [10].
The racemic DL-5-hydroxylysine mixture encompasses all four possible stereoisomers of 5-hydroxylysine and carries the CAS number 6000-08-4 [2] [13]. This racemic form represents an equimolar mixture of D- and L-enantiomers and is commonly encountered in synthetic preparations [13].
The racemic mixture includes (2S,5R), (2S,5S), (2R,5R), and (2R,5S) configurations, each contributing to the overall properties of the compound [4] [13]. Chromatographic separation techniques have been developed to resolve these stereoisomers, with specific retention times observed for each configuration [4]. The order of elution on chiral high-performance liquid chromatography columns has been established as (2R,5S) < (2R,5R) < (2S,5R) < (2S,5S) [4].
Stereoisomer | CAS Number | Common Name | Natural Occurrence |
---|---|---|---|
(2S,5R)-5-hydroxylysine | 1190-94-9 | erythro-5-hydroxy-L-lysine | Collagen (most common) |
(2S,5S)-5-hydroxylysine (allo-hydroxylysine) | 18899-29-1 | allo-hydroxy-L-lysine | Specific collagen types |
(2R,5R)-5-hydroxylysine | 108691-26-5 | erythro-5-hydroxy-D-lysine | Synthetic |
(2R,5S)-5-hydroxylysine | Not specified | allo-hydroxy-D-lysine | Synthetic |
Racemic DL-5-hydroxylysine | 6000-08-4 | 5-hydroxy-DL-lysine | Synthetic mixture |
The physical and chemical properties of 2,6-diamino-5-hydroxyhexanoic acid reflect its polypeptide-like structure and multiple functional groups [14] [15]. The free base form exhibits a molecular weight of 162.19 g/mol with the molecular formula C₆H₁₄N₂O₃ [14] [16]. The exact mass has been determined to be 162.10044 Da through high-resolution mass spectrometry [15] [17].
The compound demonstrates significant hydrophilic character, as evidenced by its calculated logarithmic partition coefficient (LogP) value of -4.2, indicating strong preference for aqueous environments [2]. The polar surface area has been calculated as 110 Ų, reflecting the extensive hydrogen bonding capacity of the molecule [2] [15]. The density of the free base has been reported as 1.268 g/cm³ [17].
Thermal properties include a boiling point of 416.2°C at 760 mmHg and a flash point of 205.5°C [15] [17]. The hydrochloride salt form exhibits decomposition at 225°C rather than melting, indicating thermal instability at elevated temperatures [18]. The index of refraction has been measured as 1.537, providing information about the compound's optical properties [15] [17].
Property | Value |
---|---|
Molecular Formula (free base) | C₆H₁₄N₂O₃ |
Molecular Weight (free base) | 162.19 g/mol |
Exact Mass | 162.10044 Da |
Density | 1.268 g/cm³ |
Boiling Point | 416.2°C at 760 mmHg |
Flash Point | 205.5°C |
Index of Refraction | 1.537 |
Polar Surface Area (PSA) | 110 Ų |
LogP | -4.2 |
Spectroscopic characterization of 2,6-diamino-5-hydroxyhexanoic acid has been extensively documented using multiple analytical techniques [19] [20] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹³C nuclear magnetic resonance spectra recorded at 22.5 MHz in deuterium oxide showing characteristic chemical shifts at δ 174.96, 67.94, 55.29, 45.16, 30.51, and 27.34 ppm.
Mass spectrometry techniques have proven particularly valuable for characterization and quantification [21] [22]. Liquid chromatography-tandem mass spectrometry methods employ electrospray ionization in both positive and negative modes [19]. In positive ion mode, the compound exhibits a molecular ion peak at m/z 163.1084 [M+H]⁺, with characteristic fragment ions at m/z 128, 82, and 100. The base peak at m/z 128 corresponds to the loss of aminomethanol (NH₂CH₂OH, 35 Da). In negative ion mode, the molecular ion appears at m/z 161.0926 [M-H]⁻.
Ion mobility spectrometry coupled with mass spectrometry provides collision cross section values of 134.9 Ų for [M+H]⁺, 134 Ų for [M-H]⁻, and 137.5 Ų for [M+Na]⁺ [19]. These values serve as additional identifiers for the compound and provide insights into its gas-phase structure [19].
Technique | Key Data |
---|---|
¹³C NMR (22.5 MHz, D₂O) | δ 174.96, 67.94, 55.29, 45.16, 30.51, 27.34 ppm |
¹H-¹³C HSQC NMR (600 MHz, H₂O) | 50 mM concentration, pH 7.0, 25°C |
LC-MS/MS (ESI positive) | m/z 163.1084 [M+H]⁺, fragments: 128, 82, 100 |
LC-MS/MS (ESI negative) | m/z 161.0926 [M-H]⁻ |
Collision Cross Section (CCS) | 134.9 Ų [M+H]⁺, 134 Ų [M-H]⁻, 137.5 Ų [M+Na]⁺ |
Mass Spectrometry Fragmentation | Base peak: m/z 128 (loss of NH₂CH₂OH, 35 Da) |
The structure-reactivity relationships of 2,6-diamino-5-hydroxyhexanoic acid are governed by the presence of multiple reactive functional groups and their spatial arrangement [23] [24] [25]. The primary amino groups at positions 2 and 6 exhibit nucleophilic character and can participate in various chemical transformations including acylation, alkylation, and condensation reactions [23] [26].
The secondary hydroxyl group at position 5 represents a critical reactive site that can undergo oxidation to form aldehydes or ketones [26] [27]. Lysyl oxidase enzymes specifically target this position in biological systems, converting hydroxylysine to hydroxyallysine aldehyde, which subsequently participates in cross-linking reactions [26] [27]. The stereochemistry at this position significantly influences the compound's susceptibility to enzymatic modification [11].
The carboxylic acid functionality at position 1 provides sites for ester and amide bond formation [25]. This group can be activated for coupling reactions with other amino acids or peptides, making the compound valuable for synthetic applications [7]. The ionization state of this group influences the compound's overall charge distribution and solubility properties [25].
Oxidative stress conditions can lead to the formation of additional hydroxylated products [28]. Radical-mediated oxidation has been shown to generate (2S)-3-hydroxylysine and (2S)-4-hydroxylysine in addition to the naturally occurring (2S,5R)-5-hydroxylysine [28]. These alternative hydroxylation patterns serve as markers for protein oxidation and provide insights into oxidative damage mechanisms [28].